molecular formula C7H8O3S B1385929 4-Ethoxythiophene-2-carboxylic acid CAS No. 917980-53-1

4-Ethoxythiophene-2-carboxylic acid

Cat. No.: B1385929
CAS No.: 917980-53-1
M. Wt: 172.2 g/mol
InChI Key: UFHALAIAJNMAIJ-UHFFFAOYSA-N
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Description

4-Ethoxythiophene-2-carboxylic acid is an organic compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. This compound is of significant interest due to its potential applications in various fields, including organic electronics, pharmaceuticals, and materials science. The presence of the ethoxy group at the 4-position and the carboxylic acid group at the 2-position of the thiophene ring imparts unique chemical properties to this molecule.

Safety and Hazards

The safety data sheet for 4-Ethoxythiophene-2-carboxylic acid indicates that it may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and ensure adequate ventilation .

Future Directions

The field of catalytic decarboxylative transformations of carboxylic acids has expanded significantly in recent years . This includes the use of various classes of carboxylic acids as substrates, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids, and alkynoic acids . This area of research is expected to continue to grow and evolve .

Biochemical Analysis

Biochemical Properties

4-Ethoxythiophene-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting gene expression and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which needs to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play roles in its biotransformation. These interactions can affect metabolic flux and the levels of various metabolites. For instance, the compound can be metabolized to form reactive intermediates that may conjugate with glutathione, impacting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxythiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where aromatic ketones are reacted with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives. These derivatives are then reacted with ethyl mercaptoacetate in the presence of sodium tert-butoxide to form substituted thiophene esters, which are subsequently hydrolyzed to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Vilsmeier-Haack reaction is often employed due to its efficiency and scalability. Additionally, continuous flow reactors may be used to enhance reaction rates and improve safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxythiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the ethoxy group, making it less versatile in certain applications.

    Thiophene-3-carboxylic acid: Has the carboxylic acid group at a different position, leading to different chemical properties and reactivity.

    4-Methoxythiophene-2-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, which can affect its solubility and reactivity.

Uniqueness

4-Ethoxythiophene-2-carboxylic acid is unique due to the presence of both the ethoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, particularly in the development of advanced materials and pharmaceuticals.

Properties

IUPAC Name

4-ethoxythiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-2-10-5-3-6(7(8)9)11-4-5/h3-4H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHALAIAJNMAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CSC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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